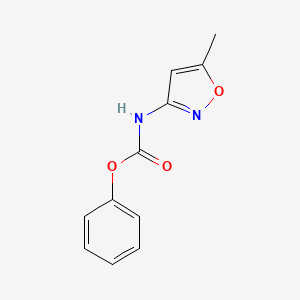

phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-8-7-10(13-16-8)12-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXNEYUOJSRBSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403876 | |

| Record name | phenyl 5-methylisoxazol-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74889-21-7 | |

| Record name | phenyl 5-methylisoxazol-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanisms of Carbamate (B1207046) Formation Reactions

The formation of the carbamate group in the target molecule is a critical transformation, often proceeding through highly reactive intermediates. The Curtius rearrangement represents a classic and versatile method for generating such intermediates, which are then trapped by nucleophiles to yield the desired carbamate.

Role of Isocyanate Intermediates in Curtius Rearrangement and Related Processes

The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic acyl azide (B81097) into an isocyanate with the concurrent loss of nitrogen gas. organic-chemistry.orgwikipedia.org This reaction is a powerful tool in organic synthesis for converting carboxylic acids into various amine-related functional groups, including carbamates. nih.govillinoisstate.edu The isocyanate is a central, albeit often unisolated, intermediate in this process. organic-chemistry.orgmorressier.com

The mechanism begins with the conversion of a carboxylic acid to an acyl azide. The subsequent rearrangement is widely considered to be a concerted process, where the migration of the R-group from the carbonyl carbon to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen gas. wikipedia.org This concerted pathway avoids the formation of a discrete, high-energy acyl nitrene intermediate. wikipedia.org Research and thermodynamic calculations support this concerted mechanism, which is characterized by the complete retention of configuration in the migrating R-group. wikipedia.org

The migratory aptitude for the R-group generally follows the order: tertiary > secondary ~ aryl > primary. wikipedia.org Once formed, the isocyanate is a potent electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making its carbonyl carbon highly susceptible to nucleophilic attack. nih.gov This high reactivity allows for the in situ trapping of the isocyanate to form a variety of stable products. morressier.comnih.gov

Table 1: Key Steps in the Curtius Rearrangement for Isocyanate Formation

| Step | Description | Key Species |

|---|---|---|

| 1. Azide Formation | A carboxylic acid is converted into an acyl azide, typically from an acyl halide or via activating agents. organic-chemistry.org | Carboxylic acid, Acyl azide |

| 2. Rearrangement | Thermal or photochemical decomposition of the acyl azide occurs. wikipedia.org | Acyl azide |

Nucleophilic Addition and Rearrangement Pathways in Carbamate Synthesis

Following its formation via the Curtius rearrangement, the isocyanate intermediate readily reacts with a range of nucleophiles. nih.gov The synthesis of a carbamate is achieved through the nucleophilic addition of an alcohol to the electrophilic carbonyl carbon of the isocyanate. wikipedia.orgnih.gov In the context of phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, this involves the attack of a phenol (B47542) on the isocyanate derived from 5-methyl-1,2-oxazole-3-carboxylic acid.

The mechanism involves the lone pair of electrons on the alcoholic or phenolic oxygen attacking the central carbon of the N=C=O group. This is followed by proton transfer, typically to the nitrogen atom, to yield the stable carbamate (or urethane) linkage. wikipedia.org The stability of the carbamate group makes it a common functional group in medicinal chemistry, where it can act as a bioisostere of the amide bond, offering improved pharmacokinetic properties. nih.gov

Beyond alcohols, isocyanates can be trapped by other nucleophiles to create different functional groups. For instance, reaction with water leads to an unstable carbamic acid, which decarboxylates to form a primary amine. organic-chemistry.org Reaction with an amine yields a urea (B33335) derivative. wikipedia.org This versatility makes the isocyanate intermediate a critical hub in synthetic chemistry. organic-chemistry.org

Mechanistic Insights into Oxazole (B20620) Ring Cyclization

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its synthesis can be achieved through various strategies, including cyclization reactions that form the core heterocyclic structure.

Dehydrative Cyclization Mechanisms and Transition States

One of the primary methods for constructing oxazole and related oxazoline (B21484) rings is through the dehydrative cyclization of precursors containing appropriately positioned hydroxyl and amide functionalities. nih.govresearchgate.net For example, the synthesis of 2-oxazolines from N-(β-hydroxyethyl)amides is a well-studied transformation that provides mechanistic parallels. nih.gov These reactions often require promotion by acids or stoichiometric dehydrating agents. nih.govresearchgate.net

Two main mechanistic pathways are generally considered for acid-promoted dehydrative cyclization:

Amide Carbonyl Activation: An acid catalyst protonates the amide carbonyl oxygen, enhancing its electrophilicity. The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the oxazoline ring. This pathway typically proceeds with retention of stereochemistry at the hydroxyl-bearing carbon. nih.gov

Alcohol Activation: The acid activates the hydroxyl group, converting it into a good leaving group (e.g., water). The amide oxygen then attacks the carbon in an intramolecular SN2-like substitution, resulting in cyclization. This pathway leads to an inversion of stereochemistry at the carbinol center. nih.gov

The specific pathway followed can depend on the substrate and reaction conditions. nih.gov The use of strong, non-nucleophilic acids like triflic acid has been shown to effectively promote these cyclizations, generating water as the only byproduct. researchgate.net

Table 2: Comparison of Proposed Dehydrative Cyclization Pathways

| Pathway | Activating Event | Nucleophile | Stereochemical Outcome |

|---|---|---|---|

| A | Acid activation of amide carbonyl | Intramolecular hydroxyl group | Retention |

Metal-Free C-O Bond Cleavage and Cascade Reactions

Recent advancements in synthetic methodology have led to the development of metal-free strategies for the synthesis of substituted oxazoles. dntb.gov.uarsc.orgrsc.org One novel approach involves the cleavage of a C–O bond in an ester, combined with C–N and C–O bond formation in a one-pot cascade reaction. dntb.gov.uarsc.org This method offers an environmentally benign process that avoids transition metal catalysts. rsc.org

A plausible mechanism for this transformation begins with the reaction of a primary amine with an α-acyloxyketone. The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular cyclization. Subsequent elimination of a carboxylate and an oxidation step yield the final substituted oxazole. This strategy efficiently combines bond cleavage and bond formation events in a single operation to build the heterocyclic ring. rsc.orgresearchgate.net This approach has been shown to accommodate a wide range of functional groups on both the amine and the ester substrates, providing moderate to excellent yields of the desired oxazole products. rsc.org

Catalytic Cycles in Transition Metal-Catalyzed Oxazole Syntheses

Transition metal catalysis provides powerful and efficient pathways for the synthesis of oxazoles, often under mild conditions with high selectivity. researchgate.netstrath.ac.uk Various metals, including palladium, copper, and gold, have been employed to catalyze the formation of the oxazole ring through different bond-forming strategies. researchgate.netnih.govmdpi.com

A common strategy involves the cycloisomerization of propargylic amides. researchgate.net In a typical gold-catalyzed cycle, for instance, the gold(I) or gold(III) catalyst acts as a π-acid, activating the alkyne of the propargylic amide toward nucleophilic attack by the amide oxygen. This intramolecular cyclization forms a vinyl-gold intermediate, which, after protonolysis, releases the oxazole product and regenerates the active catalyst.

Palladium-catalyzed reactions often involve direct C-H functionalization or cross-coupling pathways. nih.govmdpi.com A general catalytic cycle for a direct arylation of an oxazole might involve:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into an aryl halide to form an arylpalladium(II) complex.

Concerted Metalation-Deprotonation (CMD): The arylpalladium(II) complex coordinates to the oxazole. A base then assists in the deprotonation of a C-H bond on the oxazole ring, forming a palladacycle intermediate. mdpi.com

Reductive Elimination: The coupled product is released from the metal center, regenerating the Pd(0) catalyst for the next cycle. mdpi.com

These catalytic methods represent a cornerstone of modern heterocyclic synthesis, enabling the construction of complex oxazole derivatives with high efficiency. nih.govbohrium.com

Advanced Spectroscopic and Structural Characterization of Phenyl N 5 Methyl 1,2 Oxazol 3 Yl Carbamate

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Supramolecular Structure

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

While information exists for structurally related compounds such as other carbamates or different isoxazole (B147169) derivatives, the strict requirement to focus solely on phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate prevents the inclusion of data from these other molecules. To maintain scientific accuracy, no data can be presented or fabricated for the specified compound.

Investigation of Intermolecular Interactions and Crystal Packing Phenomena

A detailed investigation into the intermolecular interactions and crystal packing of this compound reveals a supramolecular architecture governed by a combination of hydrogen bonding, π-π stacking, and other weaker van der Waals forces. While specific crystallographic data for the title compound is not publicly available, a thorough analysis of closely related structures, such as phenyl carbamate (B1207046) derivatives and compounds featuring oxazole (B20620) rings, allows for a comprehensive understanding of its probable solid-state organization.

The primary intermolecular interaction expected to dictate the crystal packing is the hydrogen bond formed by the carbamate functional group. In the solid state, the carbamate group is an effective building block for creating stable, hydrogen-bonded solids. nih.gov The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a proficient hydrogen bond acceptor. This typically leads to the formation of robust synthons, such as chains or dimers. For instance, in the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, molecules are linked by N—H⋯O(carbonyl) hydrogen bonds, forming distinct chains within the crystal lattice. nih.gov It is therefore highly probable that molecules of this compound arrange themselves in a similar manner, forming chains where the N-H of one molecule interacts with the carbonyl oxygen of an adjacent molecule.

The methyl group on the oxazole ring can also influence the crystal packing by participating in weak C—H⋯O or C—H⋯π interactions and by affecting the steric hindrance around the oxazole ring, which can modulate the proximity and geometry of the interacting molecules.

Table 1: Plausible Intermolecular Hydrogen Bonds in this compound (Based on Analogous Structures)

| Donor-H···Acceptor | Type of Interaction |

| N-H···O=C | Strong Hydrogen Bond |

| N-H···N (oxazole) | Hydrogen Bond |

| C-H···O=C | Weak Hydrogen Bond |

| C-H···N (oxazole) | Weak Hydrogen Bond |

| C-H···O (oxazole) | Weak Hydrogen Bond |

Table 2: Likely Stacking and Other Interactions in this compound

| Interaction | Participating Groups |

| π-π Stacking | Phenyl-Phenyl, Phenyl-Oxazole |

| C-H···π | Phenyl, Oxazole |

| van der Waals | All atoms |

Theoretical and Computational Chemistry Studies on Phenyl N 5 Methyl 1,2 Oxazol 3 Yl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, these methods can predict its geometry, electronic distribution, and spectroscopic features with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. ijcce.ac.irnih.gov It is frequently employed to determine optimized molecular geometry, electronic structure, and reactivity descriptors. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G+(d,p), would be the standard approach. nih.govnih.gov

These calculations would yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. For a related sulfonamide Schiff base containing a 5-methylisoxazolyl group, the calculated HOMO-LUMO energy gap was found to be significant, indicating good stability. nih.gov Similar calculations for this compound would provide analogous insights.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net This is crucial for predicting how the molecule might interact with biological targets or other reagents. Reaction energetics, such as the energies of transition states and reaction intermediates, can also be calculated to understand potential reaction mechanisms. ijcce.ac.ir

Table 1: Representative DFT-Calculated Parameters for Aromatic Carbamates and Isoxazoles

| Parameter | Representative Value | Significance |

| HOMO Energy | -5.31 eV nih.gov | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.27 eV nih.gov | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.04 eV nih.gov | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~2-5 Debye | Measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and based on findings for structurally similar compounds as direct data for this compound is not available.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy, albeit at a greater computational cost. These methods are particularly useful for obtaining precise energetic information and for predicting spectroscopic properties.

For this compound, ab initio calculations could be used to refine the geometric parameters obtained from DFT. More importantly, they are invaluable for predicting vibrational spectra (IR and Raman). nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands. nih.gov For instance, a study on 5-methyl-2-(p-fluorophenyl)benzoxazole utilized Hartree-Fock calculations with a 6-31G* basis set to compute and analyze its vibrational frequencies. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their conformational preferences and reaction pathways.

Conformational Landscape Analysis and Preferred Geometries

The carbamate (B1207046) linkage in this compound allows for rotational freedom, leading to various possible conformations. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using molecular mechanics or quantum chemical methods. This process identifies the low-energy, stable conformations. Crystal structure analysis of related carbamates, such as phenyl N-(3,5-dimethylphenyl)carbamate, reveals that the aromatic rings and the central carbamate group are often not coplanar, with specific dihedral angles defining the most stable arrangement in the solid state. nih.gov Similar non-planar conformations would be expected for this compound.

Simulation of Reactivity and Reaction Pathways

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor.

To simulate reactivity, quantum mechanics/molecular mechanics (QM/MM) methods can be employed. In this approach, the reacting part of the molecule is treated with a high-level quantum mechanical method, while the rest of the system is described by a more computationally efficient molecular mechanics force field. This allows for the simulation of chemical reactions in complex environments. While no specific studies on the reaction pathways of this particular carbamate were found, this methodology is standard for investigating mechanisms of hydrolysis, enzymatic degradation, or reactions with other molecules.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a series of related compounds, QSPR models can be developed to predict properties like solubility, boiling point, or partitioning behavior based on calculated molecular descriptors.

For this compound, a QSPR study would involve calculating a wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors. These descriptors would then be correlated with experimentally determined properties using statistical methods like multiple linear regression or machine learning algorithms. Although no specific QSPR studies on this compound are available, the principles are widely applied in drug discovery and materials science to guide the design of new molecules with desired properties.

Correlation of Molecular Descriptors with Synthetic Accessibility and Stability

The synthetic accessibility and thermodynamic stability of this compound can be evaluated through the calculation of various molecular descriptors. These descriptors, derived from the compound's computed three-dimensional structure, provide quantitative measures of its electronic and steric features, which in turn influence its reactivity and ease of synthesis.

Molecular Descriptors and Synthetic Accessibility:

Synthetic accessibility is a concept that gauges the ease with which a molecule can be synthesized. nih.govmdpi.comtsijournals.com Computational models can predict synthetic accessibility by analyzing a molecule's structural complexity, the presence of certain functional groups, and the estimated number of synthetic steps required for its preparation. For this compound, key descriptors influencing its synthetic accessibility would include:

Molecular Weight and Complexity: With a relatively modest molecular weight, the compound is not overly complex.

Fraction of sp3 Carbons: A higher fraction of sp3-hybridized carbons can sometimes correlate with increased synthetic complexity.

Presence of Key Functional Groups: The isoxazole (B147169) ring, carbamate linkage, and phenyl group are common motifs in medicinal chemistry, suggesting that well-established synthetic routes should be available. google.com The synthesis would likely involve the reaction of 3-amino-5-methylisoxazole (B124983) with a phenyl chloroformate derivative. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) studies on related isoxazole derivatives have demonstrated strong correlations between molecular descriptors and various biological and chemical properties. nih.govmdpi.comresearchgate.netacs.org These models can be adapted to predict synthetic accessibility by correlating descriptors with known synthetic outcomes for analogous compounds.

Molecular Descriptors and Stability:

The stability of this compound can be assessed using quantum chemical calculations, such as Density Functional Theory (DFT). academicjournals.orgresearchgate.net These calculations provide insights into the molecule's electronic structure and energy.

Heat of Formation: This descriptor quantifies the energy released or absorbed upon the formation of the molecule from its constituent elements and is a direct measure of its thermodynamic stability.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A larger HOMO-LUMO gap generally implies greater stability and lower chemical reactivity.

Bond Dissociation Energies: Calculating the energy required to break specific bonds, such as the ester linkages of the carbamate, can pinpoint potential sites of degradation. Phenylcarbamates are generally stable but can undergo hydrolysis under strong basic conditions. nih.gov

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of reactive sites.

Studies on similar isoxazole and carbamate-containing compounds have utilized these descriptors to understand their stability and reactivity profiles. nih.govnih.gov For instance, DFT studies on phenyl carbamates have elucidated their stability and reaction mechanisms. academicjournals.org

Below is a hypothetical data table of calculated molecular descriptors for this compound based on values typically seen for similar structures.

| Molecular Descriptor | Predicted Value | Implication for Stability/Accessibility |

| Molecular Weight | ~219 g/mol | Low to moderate complexity, suggesting good accessibility. |

| LogP | ~2.5 | Indicates moderate lipophilicity. |

| Heat of Formation | Negative value | Suggests thermodynamic stability. |

| HOMO-LUMO Gap | ~5 eV | Indicates good electronic stability. |

| Dipole Moment | ~3 D | Reflects a polar nature, influencing solubility and intermolecular interactions. |

Prediction of Spectroscopic Signatures and Chromatographic Behavior

Computational methods are invaluable for predicting the spectroscopic and chromatographic properties of molecules, which are essential for their identification and characterization.

Prediction of Spectroscopic Signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov For this compound, one would expect:

¹H NMR: Distinct signals for the methyl protons on the isoxazole ring, aromatic protons of the phenyl group, and the NH proton of the carbamate. The aromatic protons would likely appear in the 7-8 ppm range, while the methyl protons would be significantly more upfield.

¹³C NMR: Characteristic signals for the carbonyl carbon of the carbamate, the carbons of the phenyl and isoxazole rings. The carbonyl carbon would be expected at a downfield chemical shift, typically in the range of 150-160 ppm.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be calculated to predict the positions of key absorption bands. mdpi.com For the target molecule, prominent peaks would be predicted for:

N-H stretching of the carbamate group (around 3300 cm⁻¹).

C=O stretching of the carbamate carbonyl group (around 1700-1750 cm⁻¹).

C=N and C=C stretching from the isoxazole and phenyl rings (in the 1400-1600 cm⁻¹ region).

The following table presents predicted spectroscopic data for this compound, based on computational studies of analogous structures. mdpi.comnih.gov

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | |

| -CH₃ (isoxazole) | 2.2 - 2.5 |

| Aromatic-H (phenyl) | 7.0 - 7.5 |

| NH (carbamate) | 9.0 - 10.0 |

| ¹³C NMR Chemical Shifts (ppm) | |

| -CH₃ (isoxazole) | 10 - 15 |

| Aromatic-C (phenyl) | 120 - 140 |

| C=O (carbamate) | 150 - 155 |

| Isoxazole ring carbons | 95 - 170 |

| IR Absorption Frequencies (cm⁻¹) | |

| N-H Stretch | ~3300 |

| C=O Stretch | ~1730 |

| C-N Stretch | ~1220 |

Prediction of Chromatographic Behavior:

The chromatographic behavior, particularly the retention time in techniques like High-Performance Liquid Chromatography (HPLC), can be predicted using Quantitative Structure-Retention Relationship (QSRR) models. mdpi.comnih.gov These models correlate molecular descriptors with observed retention times.

For this compound, descriptors such as LogP (a measure of lipophilicity), polar surface area (PSA), and molecular volume would be key predictors of its retention in reverse-phase HPLC. A higher LogP value would generally lead to a longer retention time on a nonpolar stationary phase. Machine learning algorithms can be trained on datasets of compounds with known retention times and molecular descriptors to build predictive models for new compounds. mdpi.comnih.govscispace.com

Reactivity and Transformational Chemistry of Phenyl N 5 Methyl 1,2 Oxazol 3 Yl Carbamate

Chemical Transformations of the Carbamate (B1207046) Functionality

The carbamate group (–NH–CO–O–) is the most reactive site in the molecule under many conditions, serving as a protecting group for the isoxazole (B147169) amine or as a precursor for further chemical modification.

The stability of the carbamate linkage is highly dependent on the pH of the medium. Phenyl carbamates are known to be very stable in acidic aqueous solutions and relatively stable under dilute basic conditions. nih.gov However, under stronger basic conditions, hydrolysis readily occurs.

For phenyl carbamates derived from primary amines, such as phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, basic hydrolysis often proceeds via an E1cb-type (Elimination Unimolecular conjugate Base) mechanism. nih.gov This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form a highly reactive isocyanate intermediate (5-methyl-3-isoxazolyl isocyanate). This intermediate is then rapidly trapped by water or other nucleophiles present in the medium. Reaction with water regenerates the parent amine, 3-amino-5-methylisoxazole (B124983), with the liberation of carbon dioxide. nih.govresearchgate.net

In contrast, under certain acidic conditions, the hydrolysis of N-heteroaryl carbamates can proceed via a bimolecular attack of water on the protonated substrate. scielo.br Given the presence of the isoxazole ring, protonation could occur on a ring nitrogen or the carbamate's carbonyl oxygen, influencing the reaction pathway. scielo.br

The general trend for the metabolic lability of carbamates indicates that structures of the type Aryl-OCO-NH-Alkyl/Aryl are susceptible to hydrolysis, suggesting that this compound would be prone to enzymatic cleavage in biological systems. nih.gov

| Conditions | Proposed Mechanism | Major Products | Reference |

|---|---|---|---|

| Strong Base (e.g., NaOH(aq)) | E1cb via Isocyanate Intermediate | 3-Amino-5-methylisoxazole, Phenol (B47542), Carbonate | nih.gov |

| Acidic (e.g., HCl(aq)) | BAc2 Attack on Protonated Substrate | 3-Amino-5-methylisoxazole, Phenol, Carbon Dioxide | scielo.br |

| Alcohol/Alkoxide | Nucleophilic attack on Isocyanate | Alkyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, Phenol | nih.gov |

| Amine (R-NH2) | Nucleophilic attack on Isocyanate | 1-Alkyl-3-(5-methyl-1,2-oxazol-3-yl)urea, Phenol | nih.gov |

Decarboxylation of carbamates typically involves the cleavage of the C–O or N–C bond of the carbamate moiety. For this compound, the most direct decarboxylation pathway would involve the loss of carbon dioxide and phenol to regenerate the parent amine. This transformation is essentially the reverse of carbamate formation and can be promoted by thermal or catalytic means.

While direct thermal decarboxylation to the amine is one possibility, a more synthetically relevant transformation is catalytic decarboxylative coupling. For instance, nickel-catalyzed decarboxylation of aryl carbamates has been developed to convert phenols into aromatic amines, where the Ar–O bond of the carbamate is cleaved and CO2 is eliminated. nih.govorganic-chemistry.orgacs.org Applying this logic in reverse is not a standard decarboxylation but highlights the reactivity of the C(aryl)-O bond.

The formation of an isocyanate intermediate under basic conditions, as described in the hydrolysis section, represents a key degradative pathway that involves the loss of the phenoxy group, which can be considered a formal "de-phenoxycarbonylation" rather than a simple decarboxylation. nih.gov For some N-heteroaryl carbamates, decarboxylation can be thermodynamically favorable and occur more readily than carboxylation, suggesting that the carbamate may be unstable under certain conditions, reverting to the parent amine and CO2. acs.org

Reactions Involving the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and ring-opening reactions. clockss.org

Electrophilic Aromatic Substitution: The isoxazole ring's electron-deficient nature makes electrophilic substitution challenging, as harsh conditions (e.g., nitrating acids) can lead to the formation of a highly deactivated oxazolium cation. clockss.org However, the N-carbamoyl group at the C3 position is an electron-donating group through resonance of the nitrogen lone pair. This activating effect would direct incoming electrophiles to the C4 position, as the C5 position is already substituted. Reactions such as halogenation or Vilsmeier-Haack formylation would be expected to occur at the C4 position, provided the conditions are mild enough to avoid decomposition. clockss.org

Nucleophilic Aromatic Substitution: The isoxazole ring does not possess a conventional leaving group for a standard SNAr reaction. However, the electron-poor nature of the ring could make it susceptible to attack by strong nucleophiles, potentially leading to addition or ring-opening products rather than direct substitution. clockss.org

The N–O bond is the weakest linkage in the isoxazole ring and is susceptible to cleavage under various conditions.

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Palladium catalysts) is a common method for cleaving the N–O bond of isoxazoles. This reaction typically opens the ring to yield an enaminoketone, which may exist in equilibrium with its iminoketone tautomer. Subsequent hydrolysis would lead to a 1,3-dicarbonyl compound.

Base- or Acid-Catalyzed Rearrangements: Strong bases can deprotonate the C4 position or the C5-methyl group, initiating rearrangements or ring-opening cascades. While specific studies on this compound are not prevalent, related oxazole (B20620) systems are known to undergo transformations. For example, treatment of certain oxazoles with bromine in methanol (B129727) can lead to addition followed by ring-opening to yield keto amide products. clockss.org

| Reaction Type | Reagents/Conditions | Expected Outcome/Product Type | Reference |

|---|---|---|---|

| Electrophilic Substitution | NBS or Br2/HOAc | Substitution at C4 (4-Bromo derivative) | clockss.org |

| Reductive Ring Opening | H2 / Raney Ni | Enaminoketone intermediate | clockss.org |

| Rearrangement | Strong Base (e.g., NaH, LDA) | Potential for rearrangement or fragmentation | clockss.org |

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of related compounds.

Amine Deprotection and Re-functionalization: The most straightforward strategy involves the hydrolysis of the carbamate to liberate the free amine, 3-amino-5-methylisoxazole. nih.gov This amine is a versatile synthetic intermediate that can be acylated, sulfonylated, or reacted with a wide range of electrophiles to generate new amides, sulfonamides, ureas, and other derivatives. nih.gov

Functionalization of the Isoxazole Ring: As discussed, electrophilic substitution at the C4 position is a potential route for derivatization. clockss.org Alternatively, the C5-methyl group could be functionalized. For example, radical bromination could introduce a bromine atom, creating a 5-(bromomethyl) derivative. This electrophilic center would then be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at this position. nih.gov

Exchange of the Phenyl Group: The carbamate can be synthesized by reacting 3-amino-5-methylisoxazole with a suitable chloroformate. nih.gov By using different substituted phenyl chloroformates or alkyl chloroformates, a wide variety of carbamates with different ester groups can be prepared, allowing for fine-tuning of the molecule's properties.

Modifications at the Phenyl Moiety

The phenyl group of the carbamate is susceptible to electrophilic aromatic substitution. The substituent attached to the ring is an aryloxycarbonylamino group (-O-CO-NHR). The oxygen atom, directly bonded to the phenyl ring, possesses lone pairs of electrons that can be delocalized into the aromatic system through resonance. This electron-donating resonance effect is generally stronger than the inductive electron-withdrawing effect of the oxygen, making the substituent an activating group. youtube.comorganicchemistrytutor.com Consequently, it directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Standard electrophilic aromatic substitution reactions are expected to proceed at the positions ortho and para to the carbamate oxygen. Due to potential steric hindrance from the bulky carbamate group, the para-substituted product is often favored.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

| Reaction | Reagents & Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | This compound substituted with -NO₂ at the para- and ortho-positions. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | This compound substituted with -Br or -Cl at the para- and ortho-positions. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound substituted with -SO₃H at the para- and ortho-positions. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | This compound substituted with an alkyl group (-R) at the para- and ortho-positions. |

Note: The reactivity of the isoxazole ring and carbamate linkage under strong acidic conditions (e.g., Friedel-Crafts, sulfonation) should be considered, as potential side reactions or degradation could occur.

Transformations Involving the 5-Methyl Group on the Oxazole Ring

The methyl group at the C5 position of the isoxazole ring is a key site for functionalization. Its reactivity is analogous to that of benzylic or allylic positions, which are amenable to free radical reactions.

Radical Halogenation: A primary transformation is radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) and light or heat. organic-chemistry.org This selectively brominates the methyl group to yield phenyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate. This brominated intermediate is a versatile precursor for a variety of nucleophilic substitution reactions. nih.gov

Nucleophilic Substitution Reactions: The resulting 5-(bromomethyl) derivative can react with a range of nucleophiles to introduce new functional groups. For instance, reaction with secondary amines can yield aminoisoxazoles. This provides a pathway to a diverse array of derivatives.

Oxidation: The 5-methyl group can also be oxidized to introduce oxygen-containing functionalities. While direct oxidation can be challenging, a common route involves the aforementioned halogenation followed by hydrolysis to form the 5-(hydroxymethyl) derivative. This alcohol can be further oxidized to the corresponding 5-formyl (aldehyde) derivative using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). nih.gov More vigorous oxidation could potentially yield the 5-carboxylic acid derivative.

Table 2: Potential Transformations of the 5-Methyl Group

| Reaction Type | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | Phenyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate |

| Nucleophilic Substitution (on bromomethyl derivative) | KCN | Phenyl N-[5-(cyanomethyl)-1,2-oxazol-3-yl]carbamate |

| Nucleophilic Substitution (on bromomethyl derivative) | NaOR' | Phenyl N-[5-(alkoxymethyl)-1,2-oxazol-3-yl]carbamate |

| Nucleophilic Substitution (on bromomethyl derivative) | R'₂NH | Phenyl N-{5-[(dialkylamino)methyl]-1,2-oxazol-3-yl}carbamate |

| Hydrolysis (of bromomethyl derivative) | H₂O, base (e.g., NaHCO₃) | Phenyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate |

| Oxidation (of hydroxymethyl derivative) | Pyridinium chlorochromate (PCC) | Phenyl N-[5-formyl-1,2-oxazol-3-yl]carbamate |

Note: The specific reaction conditions would require empirical optimization to achieve desired yields and minimize side reactions involving the carbamate or phenyl functionalities.

Applications of Phenyl N 5 Methyl 1,2 Oxazol 3 Yl Carbamate in Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate in Multi-Step Organic Synthesis

Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is structurally primed to serve as a valuable synthetic intermediate. Its primary utility in this role stems from the reactivity of the phenyl carbamate (B1207046) group, which can act as a precursor to other important functional groups. The synthesis of this carbamate would typically involve the reaction of 3-amino-5-methylisoxazole (B124983) with phenyl chloroformate in the presence of a base nih.govniscpr.res.in.

Once formed, the carbamate can be used to introduce the 5-methyl-1,2-oxazol-3-ylamino core structure into more complex molecules. A key transformation is its reaction with amines to form substituted ureas. Phenyl carbamates derived from primary amines are known to react with other amines, particularly under reflux conditions, to yield unsymmetrical ureas nih.gov. This transformation proceeds through the displacement of the phenoxy group, which is a good leaving group, by the incoming amine nucleophile. This reactivity makes the title compound a stable, solid precursor to an isocyanate equivalent, which can be difficult to handle directly nih.gov.

The 1,2-oxazole (isoxazole) ring itself is a significant pharmacophore found in numerous pharmaceuticals, suggesting that this compound could serve as an intermediate in the synthesis of bioactive compounds.

| Reactant | Reagent | Product Type | Conditions | General Yield Range |

| Phenyl Carbamate | Amine (R-NH₂) | Unsymmetrical Urea (B33335) | Reflux in solvent (e.g., Chloroform) | Good to Excellent |

| Phenyl Carbamate | Strong Base (e.g., NaOH) | Amine (Deprotection) | Strong basic medium | Variable |

| Phenyl Carbamate | Tetra-n-butylammonium fluoride (B91410) (TBAF) | Symmetrical Urea | Room Temperature | Moderate to Good |

This table represents the general reactivity of phenyl carbamates based on available literature and is not specific to this compound. nih.gov

Role as a Versatile Protecting Group for Amines and Amino Acids

Carbamates are one of the most important classes of protecting groups for amines in organic synthesis, particularly in the intricate multi-step synthesis of peptides and complex natural products. The phenoxycarbonyl (Phoc) group, which is the functional component of this compound, has been studied for this purpose nih.gov.

The installation of the Phoc group onto a primary or secondary amine is typically straightforward, involving the reaction of the amine with phenyl chloroformate nih.gov. The resulting carbamate is stable under a variety of reaction conditions, including acidic work-ups, making it a reliable protector for the amine functionality while other parts of the molecule are being modified nih.gov.

Deprotection, or the removal of the Phoc group to regenerate the free amine, is traditionally accomplished under strong basic conditions, such as hydrolysis with hydroxide (B78521) anions. This cleavage mechanism is not always compatible with base-sensitive functional groups elsewhere in the molecule. However, research has explored alternative deprotection methods. For instance, the use of tetra-n-butylammonium fluoride (TBAF) has been investigated as a milder reagent for cleaving phenyl carbamates nih.gov. The mechanism of deprotection can vary; for carbamates of primary amines, it often proceeds through an E1cb-type mechanism involving an isocyanate intermediate nih.gov. While the Phoc group has been largely superseded in peptide synthesis by groups like Boc and Fmoc due to side reactions, its stability and specific cleavage conditions give it potential utility in certain synthetic strategies where orthogonality is required nih.gov.

| Protecting Group | Abbreviation | Structure of Group | Key Cleavage Conditions |

| Phenoxycarbonyl | Phoc | C₆H₅O-C(O)- | Strong base (NaOH); TBAF nih.gov |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(O)- | Strong acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-C(O)- | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-C(O)- | Amine base (e.g., Piperidine) |

This table provides a comparison of common amine protecting groups to contextualize the role of the Phenoxycarbonyl (Phoc) group.

Integration into Advanced Materials and Chemical Industry Processes

In the context of materials science and industrial processes, phenyl carbamates serve as important building blocks. A significant application is in the production of polyurethanes and polyureas. The reaction of phenyl carbamates to form urea linkages is a foundational step in the synthesis of polyureas nih.gov. By using a diamine and a molecule containing two phenyl carbamate groups, a polymerization reaction can occur, leading to the formation of a long-chain polymer.

While there is no specific literature detailing the use of this compound in materials, its structure suggests potential. The presence of the heterocyclic 5-methyl-1,2-oxazole ring could impart unique properties to a resulting polymer, such as altered thermal stability, solubility, or chelating properties, compared to a standard polyurethane or polyurea. The isoxazole (B147169) ring is a stable aromatic system, which could contribute to the rigidity and performance of a polymer backbone.

Furthermore, methyl N-phenyl carbamate is a key intermediate in the green, phosgene-free synthesis of methylene (B1212753) diphenyl diisocyanate (MDI), a major component in the production of polyurethanes rsc.org. This highlights the industrial relevance of the carbamate linkage as a safer alternative to traditional isocyanate synthesis routes. This compound could theoretically be explored in similar phosgene-free pathways for creating specialized isocyanates bearing the 5-methyl-1,2-oxazole moiety for use in specialty polymers and materials.

Challenges and Future Perspectives in Research on Phenyl N 5 Methyl 1,2 Oxazol 3 Yl Carbamate

Addressing Limitations in Current Synthetic Methodologies

The synthesis of oxazole-carbamate structures, including phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate, often relies on classical methods that present significant green chemistry challenges. A primary concern is atom economy , a measure of how efficiently reactant atoms are incorporated into the final product. researchgate.nettandfonline.comacs.org Many traditional multi-step syntheses generate stoichiometric amounts of waste, leading to low atom economy. For instance, the formation of the carbamate (B1207046) linkage often involves reagents like phosgene (B1210022) or isocyanates, which are highly toxic and hazardous. tandfonline.comwikipedia.org Similarly, the synthesis of the isoxazole (B147169) ring can require harsh conditions and toxic reagents or solvents. catacarb.comrsc.org

Future research must prioritize the development of synthetic pathways that are not only high-yielding but also inherently safer and more environmentally benign. This involves minimizing the use of hazardous substances and designing reactions where the majority of the starting materials are incorporated into the desired product.

| Limitation | Description | Potential Impact on this compound Synthesis |

|---|---|---|

| Poor Atom Economy | Classical synthetic routes, such as those involving protecting groups or multi-step processes, often generate significant waste, reducing the overall efficiency of atom utilization. acs.org | Increased production costs and environmental burden due to waste generation and disposal. |

| Reagent Toxicity | Traditional carbamate synthesis may use highly toxic phosgene or isocyanates. wikipedia.org Isoxazole synthesis can also involve hazardous chemicals. catacarb.comrsc.org | Poses significant safety risks during handling, storage, and disposal, requiring specialized equipment and protocols. |

| Harsh Reaction Conditions | Some synthetic steps may require high temperatures, extreme pH, or prolonged reaction times, leading to high energy consumption and potential side reactions. grafiati.com | Increased energy costs, potential for byproduct formation, and limitations on scalability. |

| Use of Hazardous Solvents | Many organic reactions employ volatile and toxic solvents that contribute to environmental pollution and health risks. catacarb.com | Environmental contamination and occupational health hazards for researchers and industrial workers. |

Exploration of Novel and Highly Efficient Catalytic Systems

Catalysis is a cornerstone of modern organic synthesis, offering pathways to overcome the limitations of stoichiometric reactions. For the synthesis of this compound, the exploration of novel catalytic systems is a promising frontier. Transition-metal catalysis, utilizing metals such as palladium, copper, nickel, and gold, has been instrumental in the formation of C-N and C-O bonds crucial for both isoxazole and carbamate synthesis. ijpca.orgmdpi.com These catalysts can enable reactions under milder conditions and with greater selectivity.

However, the use of expensive and potentially toxic heavy metals presents its own challenges, including the cost of the catalyst and the need for its removal from the final product. bohrium.com Consequently, a significant future direction is the development of catalysts based on earth-abundant metals or even metal-free catalytic systems. bohrium.com Organocatalysis, for example, has emerged as a powerful tool in green chemistry. Furthermore, ultrasound-assisted synthesis represents another green approach that can enhance reaction rates and yields, often under milder conditions. grafiati.com

| Catalytic System | Advantages | Potential Application in Synthesis | References |

|---|---|---|---|

| Palladium/Copper Catalysis | High efficiency in C-H activation and cross-coupling reactions for arylation. | Direct arylation of the oxazole (B20620) ring or formation of the carbamate linkage. | mdpi.comworldscientific.comwikipedia.org |

| Gold Catalysis | Mild reaction conditions for heterocyclization reactions. | Facilitating the cyclization step to form the isoxazole ring from alkyne precursors. | ijpca.org |

| Hypervalent Iodine Catalysis | Low toxicity, environmentally benign, and efficient for oxidative cycloadditions. | Catalytic intramolecular cycloaddition to form fused isoxazole systems. | researchgate.net |

| Metal-Free Systems | Avoids metal contamination, reduces cost and toxicity. | Synthesis of isoxazoles and carbamates using organocatalysts or alternative energy sources like ultrasound. | grafiati.combohrium.com |

Development of Chemoenzymatic and Biocatalytic Approaches

Biocatalysis, the use of natural catalysts like enzymes, offers a highly sustainable alternative to traditional chemical synthesis. tandfonline.com Enzymes operate under mild conditions (physiological temperature and pH in aqueous media), exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable. For carbamate synthesis, promiscuous esterases have been successfully employed to catalyze the reaction between amines and carbonates in water, achieving high yields. tandfonline.com

The development of chemoenzymatic and fully biocatalytic routes to this compound represents a significant long-term goal. This could involve using enzymes for the key bond-forming steps, such as the formation of the carbamate linkage. While the enzymatic synthesis of the isoxazole ring is less established, enzyme engineering and directed evolution could potentially yield biocatalysts capable of performing the necessary cyclization reactions. Such approaches align perfectly with the principles of green chemistry, reducing reliance on hazardous reagents and organic solvents.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of chemical synthesis is increasingly being tackled with the aid of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways. epa.govnih.gov

For a molecule like this compound, AI algorithms could be employed to:

Predict Reaction Outcomes: By training on existing databases of isoxazole and carbamate syntheses, ML models can predict the most likely products and yields for a given set of reactants and conditions.

Optimize Reaction Conditions: AI can systematically explore the parameter space (e.g., temperature, solvent, catalyst, concentration) to identify the conditions that maximize yield and minimize byproduct formation.

Discover Novel Synthetic Routes: Retrosynthesis programs powered by AI can propose entirely new and potentially more efficient ways to construct the target molecule, moving beyond established chemical intuition.

The integration of these predictive technologies can significantly accelerate the research and development cycle, reducing the number of trial-and-error experiments and leading to more efficient and sustainable chemical processes.

Expanding the Scope of Non-Biological Applications for Oxazole-Carbamate Hybrid Structures

While much of the interest in isoxazole and oxazole derivatives stems from their biological activities, mdpi.comworldscientific.comwikipedia.org the unique electronic and structural properties of these heterocyclic systems make them attractive for non-biological applications as well. The carbamate linkage is a fundamental component of polyurethanes, one of the most versatile classes of polymers. nih.gov

Future research should actively explore the potential of hybrid structures like this compound in materials science. Potential areas of application include:

Optical Materials: Isoxazole derivatives have been investigated for their fluorescent properties and potential use in liquid crystals and organic light-emitting diodes (OLEDs). catacarb.comtandfonline.comepa.gov The specific substitution pattern on the phenyl and oxazole rings can be tuned to achieve desired optical properties.

Advanced Polymers: Incorporating the rigid, aromatic oxazole-carbamate structure into polymer backbones could lead to materials with enhanced thermal stability, unique mechanical properties, or specific charge-transport characteristics.

Corrosion Inhibitors: Organic compounds containing nitrogen, oxygen, and sulfur atoms, such as those found in carbamates, are known to be effective corrosion inhibitors for metals by adsorbing onto the metal surface and forming a protective layer. The potential of oxazole-carbamate hybrids in this area remains largely unexplored.

By looking beyond pharmaceutical applications, researchers can unlock new value and utility for this versatile class of chemical compounds.

Q & A

Q. What synthetic methodologies are optimal for preparing phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate?

- Methodology :

- Step 1 : React 5-methyl-1,2-oxazol-3-amine with phenyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a base to neutralize HCl byproducts .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Monitor reaction progress using TLC (Rf ~0.5 in same solvent system) .

- Yield Optimization : Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yield to ~85% compared to traditional reflux (~72%) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : Confirm carbamate linkage via NMR (δ 8.2–8.4 ppm for NHCOO; δ 6.5–7.5 ppm for aromatic protons) and NMR (δ 155–160 ppm for carbonyl) .

- HPLC : Use C18 column (acetonitrile/water 60:40) to assess purity (>98%) .

- X-ray Crystallography : Resolve crystal structure using SHELXL (space group P, Z = 4) .

Intermediate Research Questions

Q. What are the key functional groups influencing its biological activity?

- Critical Moieties :

Q. How does this compound interact with bacterial dihydrofolate reductase (DHFR)?

- Mechanistic Insight :

Advanced Research Questions

Q. How can structural modifications resolve contradictions in activity data across homologs?

- Case Study :

- Issue : Methyl substitution at oxazole C5 improves in vitro activity but reduces solubility.

- Solution : Introduce polar groups (e.g., -SONH) at phenyl para-position. Example: 2-(4-sulfamoylphenyl) analog shows 58% solubility increase without compromising IC .

- Validation : Compare logD (shake-flask method) and cytotoxicity (MTT assay) .

Q. What computational tools predict its pharmacokinetic properties?

- Approach :

Methodological Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.